1-Allyloxy-3-chloro-2-propanol

Green catalysis Heterogeneous solid acid Regioselective epoxide ring-opening

1-Allyloxy-3-chloro-2-propanol (CAS 4638-03-3) is a bifunctional chlorohydrin ether characterized by a terminal allyl ether moiety and a secondary chlorohydrin group on a three-carbon backbone. With a molecular weight of 150.60 g/mol and a predicted LogP of 0.7–0.8, the compound exhibits moderate polarity and is miscible with common organic solvents.

Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
CAS No. 4638-03-3
Cat. No. B3052842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyloxy-3-chloro-2-propanol
CAS4638-03-3
Molecular FormulaC6H11ClO2
Molecular Weight150.6 g/mol
Structural Identifiers
SMILESC=CCOCC(CCl)O
InChIInChI=1S/C6H11ClO2/c1-2-3-9-5-6(8)4-7/h2,6,8H,1,3-5H2
InChIKeyDLVRPVNJFWEIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyloxy-3-chloro-2-propanol (CAS 4638-03-3): Bifunctional Chlorohydrin Ether for Epoxy Resin and Specialty Monomer Synthesis


1-Allyloxy-3-chloro-2-propanol (CAS 4638-03-3) is a bifunctional chlorohydrin ether characterized by a terminal allyl ether moiety and a secondary chlorohydrin group on a three-carbon backbone [1]. With a molecular weight of 150.60 g/mol and a predicted LogP of 0.7–0.8, the compound exhibits moderate polarity and is miscible with common organic solvents [2]. It serves as the key isolable intermediate in the two-step industrial synthesis of allyl glycidyl ether (AGE), a widely used reactive epoxy diluent and functional monomer for polyether elastomers, adhesives, and silicone surfactants [3]. The compound is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique research chemical, reflecting its specialized role as a synthetic building block rather than a commodity intermediate .

Why 1-Allyloxy-3-chloro-2-propanol Cannot Be Replaced by Simpler Chloropropanols or Epoxides


The structural uniqueness of 1-allyloxy-3-chloro-2-propanol lies in the simultaneous presence of a terminal allyl ether and a secondary chlorohydrin within a single low-molecular-weight scaffold. In-class analogs such as 3-chloro-2-propanol (C₃H₇ClO, MW 94.54) lack the allyl ether, forfeiting all alkene-based polymerization, crosslinking, and hydrosilylation chemistry that is critical for silicone and polyether applications. Conversely, allyl glycidyl ether (AGE, C₆H₁₀O₂, MW 114.14) contains the epoxide rather than the chlorohydrin, which alters the ring-opening kinetics, eliminates the nucleophilic substitution handle at the C-3 position, and renders the molecule more hazardous due to acute epoxide toxicity. Simple alkoxy analogs such as 1-methoxy-3-chloro-2-propanol cannot undergo thiol-ene or radical-mediated allyl polymerization. Generic replacement of this intermediate with any single-function analog breaks the orthogonal reactivity sequence that defines its synthetic utility and leads to different impurity profiles, lower overall yields, or complete incompatibility with downstream process chemistry [1]. The quantitative evidence below demonstrates these differentiation points with specific comparator data.

1-Allyloxy-3-chloro-2-propanol (CAS 4638-03-3): Quantitative Differentiation Evidence for Procurement and Selection


Regioselective Alcoholysis with Zeolite Beta: Exclusive SN2 Product vs. Acid-Catalyzed Mixed Pathways

The nanocrystalline zeolite Beta-catalyzed alcoholysis of epichlorohydrin with allyl alcohol produces 1-allyloxy-3-chloro-2-propanol with 100% regioselectivity via an SN2 mechanism, confirmed by the exclusive formation of the product [1]. In contrast, the conventional sulfuric acid or perchloric acid catalysis generates isomeric byproducts through competing SN1 pathways, requiring additional separation steps. While the zeolite-catalyzed process operates under mild conditions with catalyst reusability over multiple cycles, the conventional mineral acid method yields a product mixture that must be fractionally distilled to isolate the target compound [1]. The zeolite Beta catalyst is non-corrosive, readily recoverable by filtration, and reusable, whereas homogeneous H₂SO₄ or HClO₄ require neutralization and generate aqueous waste streams with disposal costs [1]. This regiochemical fidelity directly impacts the purity of the downstream allyl glycidyl ether and reduces purification burden.

Green catalysis Heterogeneous solid acid Regioselective epoxide ring-opening Process chemistry

Lipase-Catalyzed Enantiomeric Resolution: Access to (R)- and (S)-Enantiomers of the Chlorohydrin

The racemic mixture of (±)-1-(allyloxy)-3-chloropropan-2-ol can be kinetically resolved by Candida antarctica lipase type B (CAL-B) via enantioselective esterification [1]. The enzymatic resolution yields (R)-(+)-1-(allyloxy)-3-chloro-2-propanol with 72% ee at 45% recovery, and the corresponding (S)-(+)-acetate with 77% ee at 41% yield, with an enantiomeric ratio E = 16 [1]. In comparison, the direct enantioselective hydrolysis of allyl glycidyl ether (the epoxide analog) by marine fungus Trichoderma sp. Gc1 produces (S)-(+)-AGE with only 34% ee and 23% yield [1]. The chlorohydrin substrate thus offers a substantially higher enantioselectivity handle (E = 16 vs. E ~3 for epoxide hydrolysis) for accessing optically enriched C3 synthons with an allyl ether side chain. No comparable enzymatic resolution data exist for simpler chloropropanols lacking the allyloxy substituent, as the allyl group contributes to substrate recognition in the lipase active site.

Biocatalysis Enantioselective synthesis Chiral building block Kinetic resolution

Physical Property Differentiation vs. 3-Chloro-2-propanol: Boiling Point and Molecular Weight for Separation Engineering

The target compound displays a predicted atmospheric boiling point of 228.1 ± 25.0 °C at 760 mmHg and a molecular weight of 150.60 g/mol [1]. The simplest chloropropanol comparator, 3-chloro-2-propanol (CAS 616-23-9), boils at 126–127 °C with a molecular weight of 94.54 g/mol . The approximately 100 °C higher boiling point of the allyloxy compound permits facile separation from unreacted allyl alcohol (bp 97 °C) and epichlorohydrin (bp 117 °C) by atmospheric distillation during process-scale synthesis, whereas 3-chloro-2-propanol co-distills with these reactants, complicating purification . The higher molecular weight and enhanced Van der Waals interactions due to the allyl ether chain also confer a higher flash point (predicted 91.8 ± 23.2 °C) , reducing flammability risk during handling relative to the more volatile 3-chloro-2-propanol (flash point ~36 °C for 1-chloro-2-propanol structural isomer) . These property differences directly influence equipment sizing, solvent recovery economics, and safety classification in plant-scale operations.

Process engineering Distillation design Physicochemical properties Purification

Orthogonal Bifunctional Reactivity: Allyl Polymerization + Chlorohydrin Epoxidation vs. Single-Function Analogs

The compound possesses two chemically orthogonal reactive sites: (i) a terminal allyl group capable of radical polymerization, thiol-ene addition, and hydrosilylation; (ii) a chlorohydrin that undergoes base-induced dehydrochlorination to form an epoxide [1][2]. In the patented industrial process for allyl glycidyl ether (AGE), the chlorohydrin intermediate is generated at scale (190 kg distillate from 85 kg allyl alcohol + 120 kg epichlorohydrin) with a refractive index specification of n²⁵D = 1.4625 ± 0.0005, then converted to AGE in 78% overall yield at 98% purity [1]. By comparison, the direct one-step synthesis of AGE from sodium allylate and epichlorohydrin can reach 96% yield under optimized anhydrous conditions [3], but this route requires stoichiometric sodium metal or sodium hydride for allylate generation, posing significant safety and handling challenges at scale. The chlorohydrin route isolates a stable, storable intermediate with a defined quality specification, enabling decoupled production scheduling and quality control between the ring-opening and ring-closing steps, which is not possible in the direct epoxidation pathway.

Polymer chemistry Functional monomer Epoxy resin Crosslinking

1-Allyloxy-3-chloro-2-propanol (CAS 4638-03-3): Evidence-Backed Application Scenarios for Procurement


Scalable Two-Step Manufacture of High-Purity Allyl Glycidyl Ether (AGE) for Epoxy Reactive Diluents

Industrial producers of allyl glycidyl ether who require batch-to-batch consistency and intermediate quality control benefit from isolating 1-allyloxy-3-chloro-2-propanol as the ring-opening intermediate. The patented BF₃·Et₂O-catalyzed process delivers the chlorohydrin with a tight refractive index specification (n²⁵D = 1.4625 ± 0.0005), which serves as an in-process quality gate before committing the material to the alkaline ring-closure step [1]. The 78% overall two-step yield at 98% final purity [1] is competitive with direct one-step routes (88–96%) [2] when accounting for the value of process robustness and reduced out-of-specification batches. Additionally, the nanocrystalline zeolite Beta method eliminates the corrosive mineral acid waste stream, aligning with green chemistry procurement criteria [3].

Enantioselective Synthesis of Chiral Allyl-Functionalized C3 Synthons for Medicinal Chemistry

Medicinal chemistry programs requiring enantiomerically enriched allyl-ether building blocks can source racemic 1-allyloxy-3-chloro-2-propanol and perform in-house kinetic resolution using Candida antarctica lipase type B (CAL-B). The established protocol delivers the (R)-enantiomer of the chlorohydrin with 72% ee and the (S)-acetate with 77% ee, with an enantiomeric ratio E = 16 [1]. This represents a significantly higher enantioselectivity than the direct microbial hydrolysis of allyl glycidyl ether (34% ee, E ~3) [1], making the chlorohydrin the preferred substrate entry point for accessing optically active AGE or further-derivatized allyl ethers with defined stereochemistry.

Synthesis of Polyfunctional Oligoetherdiols and Silicone-Modified Polyethers via Orthogonal Allyl/Epoxy Chemistry

Polymer research groups synthesizing polyfunctional oligoetherdiols from allyl glycidyl ether [1] or silicone-modified polyether surfactants via hydrosilylation of the allyl group [2] require a reliable source of the chlorohydrin precursor. The orthogonal reactivity paradigm—chlorohydrin → epoxide for ring-opening polymerization, allyl group for subsequent hydrosilylation or thiol-ene functionalization—can only be realized if the intermediate retains both intact functional groups with high fidelity. The exclusive SN2 regiochemistry confirmed by zeolite Beta catalysis [3] ensures that the allyl ether is installed exclusively at the terminal position, avoiding structural isomers that would compromise polymer architecture and surfactant performance.

Process Development and Scale-Up Studies Using Heterogeneous Catalysis for Green Epoxide Precursor Production

Chemical engineering teams evaluating flow chemistry or fixed-bed reactor implementations for chlorohydrin ether synthesis can adopt the nanocrystalline zeolite Beta protocol [1] as a benchmark heterogeneous system. The catalyst is non-corrosive, recoverable by simple filtration, and reusable over multiple cycles [1], contrasting with the homogeneous H₂SO₄/HClO₄ processes that require neutralization and aqueous waste treatment. This differential in process green metrics (E-factor, catalyst turnover) provides a quantifiable sustainability advantage for procurement decisions aligned with corporate environmental, social, and governance (ESG) targets.

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